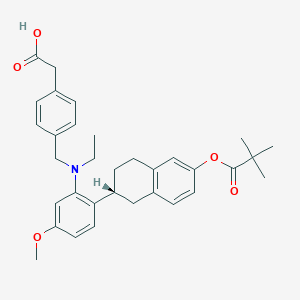
(R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydronaphthalene core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the pivaloyloxy group, and the final coupling with the phenylacetic acid moiety. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pivaloyloxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the pivaloyloxy group can produce a deprotected alcohol.
科学研究应用
Chemistry
In chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and conformational changes in proteins and nucleic acids.
Medicine
In medicinal chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
作用机制
The mechanism of action of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- (S)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
- 2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
Uniqueness
The uniqueness of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid lies in its specific stereochemistry and functional groups The ®-configuration imparts distinct biological and chemical properties compared to its (S)-enantiomer
属性
分子式 |
C33H39NO5 |
|---|---|
分子量 |
529.7 g/mol |
IUPAC 名称 |
2-[4-[[2-[(2R)-6-(2,2-dimethylpropanoyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl]-N-ethyl-5-methoxyanilino]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C33H39NO5/c1-6-34(21-23-9-7-22(8-10-23)17-31(35)36)30-20-27(38-5)15-16-29(30)26-12-11-25-19-28(14-13-24(25)18-26)39-32(37)33(2,3)4/h7-10,13-16,19-20,26H,6,11-12,17-18,21H2,1-5H3,(H,35,36)/t26-/m1/s1 |
InChI 键 |
NQAWNYJOENBKMC-AREMUKBSSA-N |
手性 SMILES |
CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C |
规范 SMILES |
CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


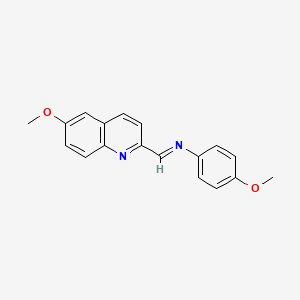
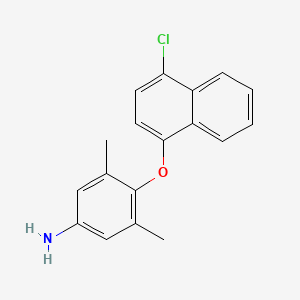
![2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B15062896.png)
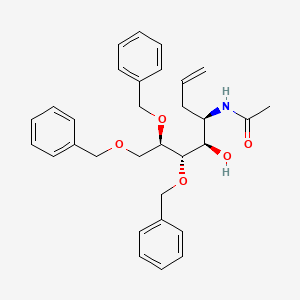

![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
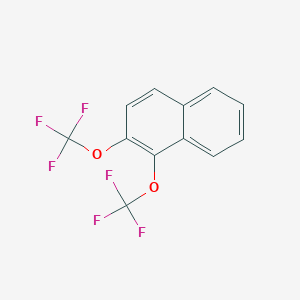
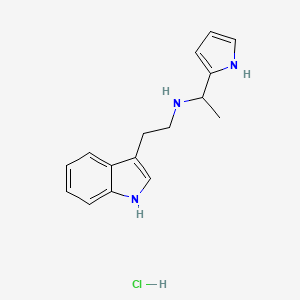
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
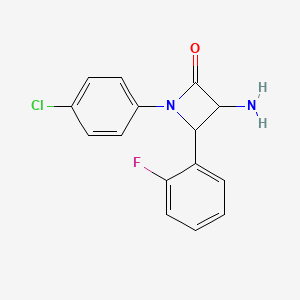
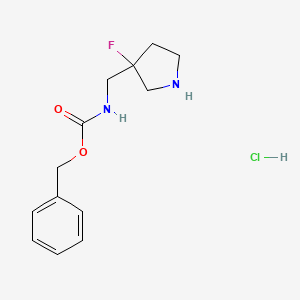
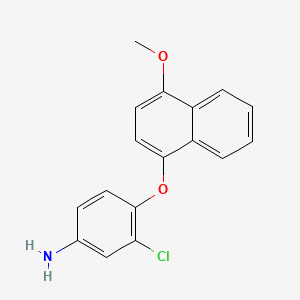
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
